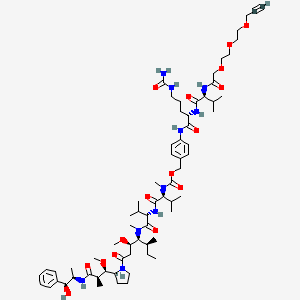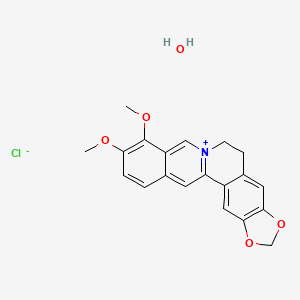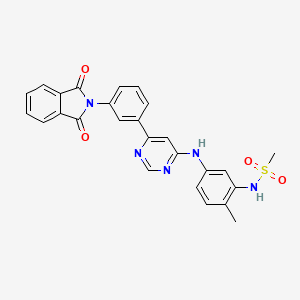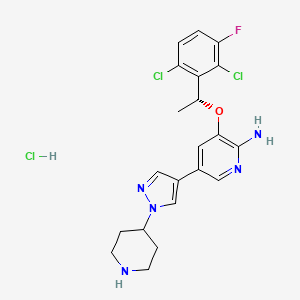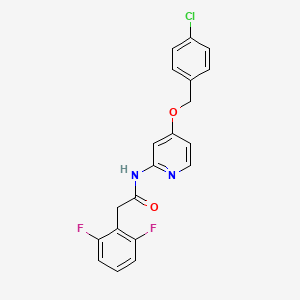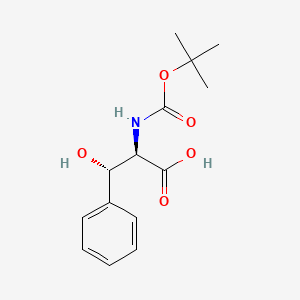
Ivacaftor benzenesulfonate
Vue d'ensemble
Description
Ivacaftor benzenesulfonate is an orally bioavailable CFTR potentiator used for cystic fibrosis treatment . It specifically targets the gene defect associated with cystic fibrosis as opposed to treating resulting symptomology .
Synthesis Analysis
A practical synthetic route of ivacaftor is described on a grams scale. An electrophilic addition of two t-butyl groups to the aromatic ring is adopted to prepare 5-amino-2,4-di-t-butylphenol in 61% yield over three steps .Molecular Structure Analysis
The molecular structure of Ivacaftor benzenesulfonate was analyzed using Swiss-PDB Viewer and Discovery studio visualizer .Chemical Reactions Analysis
A simple, linear, precise, and accurate RP-HPLC method was developed and validated for the determination of Ivacaftor in human plasma .Physical And Chemical Properties Analysis
Ivacaftor benzenesulfonate has a molecular weight of 550.68 . It is approximately 99% bound to plasma proteins, primarily to alpha 1-acid glycoprotein and albumin .Applications De Recherche Scientifique
Treatment of Cystic Fibrosis
Ivacaftor benzenesulfonate is a small-molecule CF transmembrane conductance regulator modulator . It was the first medication to treat the underlying cause of cystic fibrosis (CF), a rare, progressive, multi-organ genetic disease . Real-world clinical experience on the use of ivacaftor has been documented in large registries and smaller studies .
Improvement in Lung Function
Studies reporting within-group change for people with CF treated with ivacaftor consistently showed improvements in lung function . Benefits were evident as early as 1 month following ivacaftor initiation and were sustained over long-term follow-up .
Nutritional Benefits
Ivacaftor treatment has shown improvements in nutritional parameters . This is crucial as good nutrition can help people with CF maintain a healthy weight and stronger lungs .
Reduction in Pulmonary Exacerbations
Decreases in pulmonary exacerbations have been reported for up to 66 months following ivacaftor initiation . This is significant as pulmonary exacerbations can lead to lung damage and decreased lung function over time .
Decrease in Healthcare Resource Utilization
Ivacaftor treatment has been associated with decreases in healthcare resource utilization . This could potentially lead to cost savings in the management of CF .
Pharmacokinetics and Lymphatic Transport
A series of studies was conducted to describe the basic pharmacokinetic parameters of ivacaftor in rats . The relative contribution of the lymphatic transport to the overall bioavailability was found to be minor .
Positive Food Effect
Ivacaftor is highly lipophilic and exhibits a strong positive food effect . This means that the absorption of ivacaftor is increased when taken with food .
CFTR Potentiator
Ivacaftor is a CFTR (cystic fibrosis transmembrane conductance regulator) protein potentiator . It acts by increasing the open probability of the CFTR channel, thus enhancing the transport of chloride ions across epithelial membranes .
Mécanisme D'action
Target of Action
Ivacaftor benzenesulfonate primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . This protein is an ion channel involved in the transport of chloride and sodium ions across cell membranes of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .
Mode of Action
Ivacaftor benzenesulfonate acts as a potentiator of the CFTR protein . It improves the transport of chloride through the ion channel by binding to the channels directly to induce a non-conventional mode of gating, which in turn increases the probability that the channel is open .
Biochemical Pathways
The CFTR protein maintains ion and water balance intra- and extra-cellularly . The channel opens and closes through ATP binding, hydrolysis, and phosphorylation, which changes the protein conformation to allow chloride ions to flow through the ion gradient between the intracellular and extracellular regions . Defective CFTR function prevents the flow of chloride ions across epithelial cells, which leads to the mucus buildup, infection, inflammation, and progressively decreasing lung function that is characteristic of cystic fibrosis .
Pharmacokinetics
Administered as an oral dose, Ivacaftor benzenesulfonate absorbs readily from the gut . It has low solubility in water . Taking a 150 mg dose of Ivacaftor benzenesulfonate with a high-fat meal improves absorption, increases AUC by 2.5 times, and delays Tmax from 3 to 5 hours . Results of Ivacaftor benzenesulfonate pharmacokinetics suggested that exposure was similar to that reported in adults .
Result of Action
Ivacaftor benzenesulfonate improves the function of a protein in the body to decrease the build-up of thick mucus in the lungs and improving other symptoms of cystic fibrosis . It was the first medication approved for the management of the underlying causes of cystic fibrosis (abnormalities in CFTR protein function) rather than control of symptoms .
Action Environment
Ivacaftor benzenesulfonate is transported in the plasma highly bound (99%), preferentially to alpha-1-acid glycoprotein but also to albumin, to its site of action, which is the apical membrane of epithelial cells . Environmental factors that could influence the action, efficacy, and stability of Ivacaftor benzenesulfonate include the patient’s diet (as the drug’s absorption is improved when taken with a high-fat meal ) and the presence of other medications that may interact with it.
Propriétés
IUPAC Name |
benzenesulfonic acid;N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.C6H6O3S/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;7-10(8,9)6-4-2-1-3-5-6/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVYFBOFAFDIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ivacaftor benzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B1139224.png)

